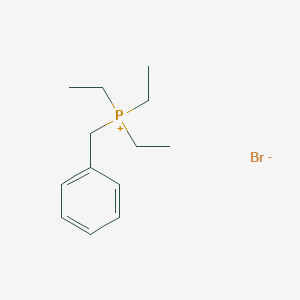
Benzyltriethylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltriethylphosphonium bromide is a useful research compound. Its molecular formula is C13H22BrP and its molecular weight is 289.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1 Asymmetric Synthesis
BTEPB is widely used as a reactant in the asymmetric synthesis of various compounds. Notably, it plays a crucial role in:
- Stereoselective Azidolysis of Vinyl Epoxides : BTEPB facilitates the conversion of vinyl epoxides into azides with high stereoselectivity, which is essential for synthesizing complex molecules .
- Enantioselective Aziridination : This process involves the formation of aziridines from alkenes, where BTEPB acts as a chiral auxiliary to enhance enantioselectivity .
- Friedel-Crafts Cyclization : BTEPB is utilized in Friedel-Crafts reactions to synthesize dihydrexidine, an important compound in medicinal chemistry .
1.2 Wittig Reaction
BTEPB is employed in the preparation of Wittig reagents, which are pivotal for synthesizing alkenes via the Wittig reaction. A study demonstrated that using microwave irradiation significantly improves the yield and efficiency of synthesizing substituted-benzyltriphenylphosphonium bromide as Wittig reagents .
Biochemical Applications
2.1 β-Amyloid Plaque Ligands
Research indicates that BTEPB can be used to prepare ligands targeting β-amyloid plaques, which are associated with Alzheimer's disease. This application highlights its potential in developing diagnostic tools and therapeutic agents for neurodegenerative diseases .
2.2 Biomimetic Synthesis
BTEPB has been utilized in biomimetic oxidative dimerization processes to synthesize benzoquinones, such as parvistemin A. This method mimics natural enzymatic reactions and showcases the compound's utility in producing biologically relevant molecules .
Polymer Chemistry
BTEPB serves as an accelerator in epoxy resin formulations. Studies have shown that phosphonium salts like BTEPB can lower the activation energy required for curing epoxy-anhydride systems, making them more efficient accelerators compared to traditional methods . This application is particularly relevant in the development of advanced materials with enhanced mechanical properties.
Experimental Data and Case Studies
The following table summarizes key experimental findings related to the applications of BTEPB:
特性
CAS番号 |
7016-55-9 |
|---|---|
分子式 |
C13H22BrP |
分子量 |
289.19 g/mol |
IUPAC名 |
benzyl(triethyl)phosphanium;bromide |
InChI |
InChI=1S/C13H22P.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QQFYLZXBFWWJHR-UHFFFAOYSA-M |
SMILES |
CC[P+](CC)(CC)CC1=CC=CC=C1.[Br-] |
正規SMILES |
CC[P+](CC)(CC)CC1=CC=CC=C1.[Br-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















